C-Type Natriuretic Peptide (CNP) (1-22), human

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

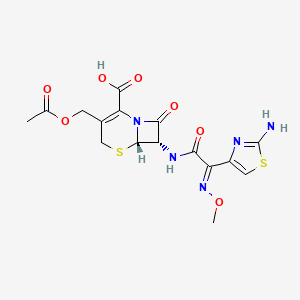

C-Type Natriuretic Peptide (CNP) (1-22), human, is a biologically active peptide fragment derived from the larger C-Type Natriuretic Peptide. This peptide plays a crucial role in cardiovascular homeostasis, particularly in the regulation of vascular tone and electrolyte-fluid balance. It is a selective ligand for the natriuretic peptide receptor B (NPR-B), which mediates its physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

C-Type Natriuretic Peptide (CNP) (1-22), human, is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to couple.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often by high-performance liquid chromatography (HPLC).

Industrial Production Methods

For large-scale production, the same SPPS method is used but optimized for efficiency and yield. Automation and advanced purification techniques are employed to ensure high purity and consistency of the peptide .

Chemical Reactions Analysis

Types of Reactions

C-Type Natriuretic Peptide (CNP) (1-22), human, primarily undergoes:

Oxidation: Formation of disulfide bridges between cysteine residues.

Reduction: Breaking of disulfide bridges.

Substitution: Modifications at specific amino acid residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Performed using mild oxidizing agents like iodine or air oxidation in a buffered solution.

Reduction: Achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Utilizes specific amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

Oxidation: Formation of the native disulfide-bridged peptide.

Reduction: Linear, reduced form of the peptide.

Substitution: Peptide analogs with modified residues for functional studies

Scientific Research Applications

Chemistry

C-Type Natriuretic Peptide (CNP) (1-22), human, is used in chemical research to study peptide synthesis, folding, and stability. It serves as a model peptide for developing new synthetic methodologies and understanding peptide behavior under various conditions.

Biology

In biological research, this peptide is crucial for studying cardiovascular physiology and pathophysiology. It helps in understanding the role of natriuretic peptides in vascular tone regulation, endothelial function, and cellular signaling pathways.

Medicine

Medically, this compound, is investigated for its therapeutic potential in treating cardiovascular diseases, such as heart failure and hypertension. It is also explored for its role in promoting bone growth and healing .

Industry

In the pharmaceutical industry, this peptide is used in drug development and screening assays. It helps in identifying new therapeutic targets and evaluating the efficacy of potential drug candidates .

Mechanism of Action

C-Type Natriuretic Peptide (CNP) (1-22), human, exerts its effects by binding to the natriuretic peptide receptor B (NPR-B). This binding activates the receptor’s intrinsic guanylyl cyclase activity, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels mediates various physiological responses, including vasodilation, inhibition of cell proliferation, and modulation of electrolyte balance .

Comparison with Similar Compounds

Similar Compounds

- Atrial Natriuretic Peptide (ANP)

- Brain Natriuretic Peptide (BNP)

- Urodilatin

Comparison

C-Type Natriuretic Peptide (CNP) (1-22), human, is unique in its selective activation of NPR-B, whereas ANP and BNP primarily activate natriuretic peptide receptor A (NPR-A). This selectivity makes CNP particularly effective in modulating vascular tone and promoting bone growth, distinguishing it from other natriuretic peptides .

Properties

IUPAC Name |

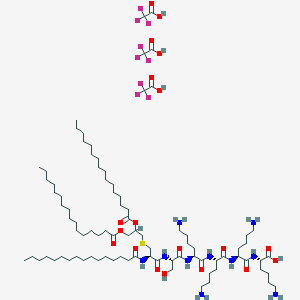

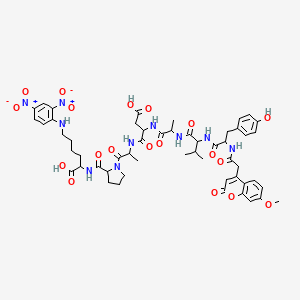

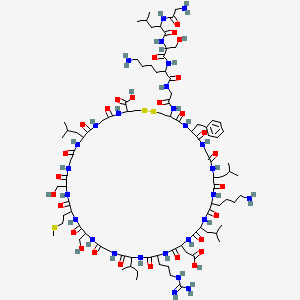

52-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-butan-2-yl-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H157N27O28S3/c1-12-52(10)76-91(146)104-42-72(127)108-65(44-122)88(143)114-57(26-30-149-11)82(137)118-64(43-121)80(135)103-39-70(125)106-58(31-48(2)3)78(133)101-41-74(129)110-68(92(147)148)47-151-150-46-67(109-73(128)40-100-77(132)54(23-16-18-27-94)111-89(144)66(45-123)119-85(140)59(32-49(4)5)105-69(124)37-96)90(145)116-62(35-53-21-14-13-15-22-53)79(134)102-38-71(126)107-60(33-50(6)7)84(139)112-55(24-17-19-28-95)81(136)115-61(34-51(8)9)86(141)117-63(36-75(130)131)87(142)113-56(83(138)120-76)25-20-29-99-93(97)98/h13-15,21-22,48-52,54-68,76,121-123H,12,16-20,23-47,94-96H2,1-11H3,(H,100,132)(H,101,133)(H,102,134)(H,103,135)(H,104,146)(H,105,124)(H,106,125)(H,107,126)(H,108,127)(H,109,128)(H,110,129)(H,111,144)(H,112,139)(H,113,142)(H,114,143)(H,115,136)(H,116,145)(H,117,141)(H,118,137)(H,119,140)(H,120,138)(H,130,131)(H,147,148)(H4,97,98,99) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBKBYWHCBDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H157N27O28S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2197.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethyl(methyl)amino)propan-1-one,monohydrochloride](/img/structure/B10785923.png)

![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785940.png)